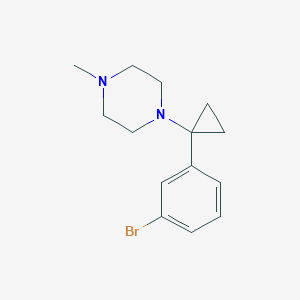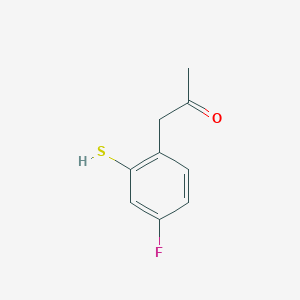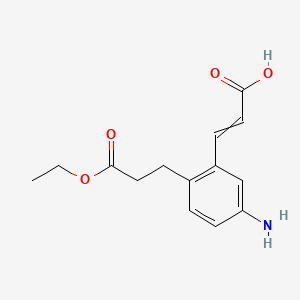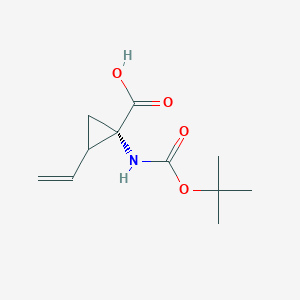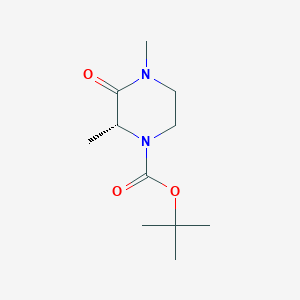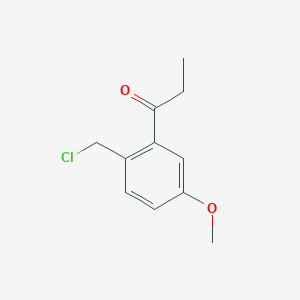
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one is an organic compound with a complex structure that includes a chloromethyl group and a methoxyphenyl group attached to a propanone backbone
Métodos De Preparación
The synthesis of 1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one typically involves several steps. One common method includes the chloromethylation of 5-methoxyphenylpropan-1-one. This reaction is usually carried out using formaldehyde and hydrochloric acid under acidic conditions. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of catalysts can significantly reduce reaction times and improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom. This reaction is often carried out in the presence of a base like sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating various chemical compounds.
Biology: Researchers study this compound for its potential biological activities. It may serve as a lead compound for developing new pharmaceuticals or agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This reactivity is the basis for its biological and chemical activities.
In biological systems, the compound may interact with cellular pathways, influencing processes such as signal transduction or gene expression. The exact molecular targets and pathways involved depend on the specific context and application.
Comparación Con Compuestos Similares
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
1-(2-Chloromethylphenyl)propan-1-one: Lacks the methoxy group, which may result in different reactivity and biological activity.
1-(2-(Chloromethyl)-4-methoxyphenyl)propan-1-one: The position of the methoxy group can influence the compound’s properties and applications.
1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one: The bromine atom may confer different reactivity compared to chlorine, affecting the compound’s chemical behavior.
These comparisons help to understand the specific advantages and limitations of this compound in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows for a wide range of reactions and interactions, making it a valuable tool for chemists, biologists, and industrial researchers. Further studies on its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propiedades
Fórmula molecular |
C11H13ClO2 |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)-5-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-11(13)10-6-9(14-2)5-4-8(10)7-12/h4-6H,3,7H2,1-2H3 |
Clave InChI |
GWKRHZZXEYKMMN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)OC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


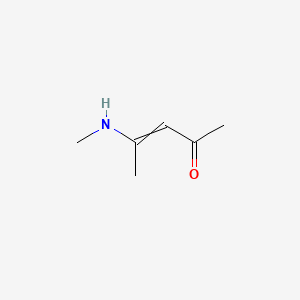
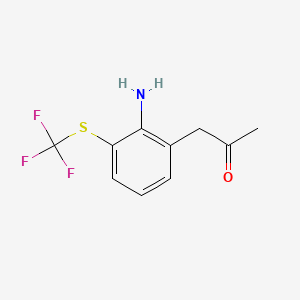
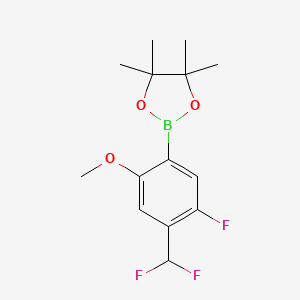
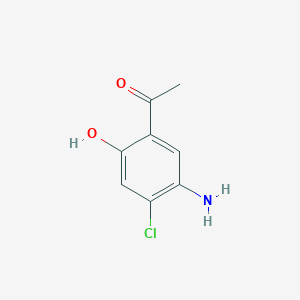

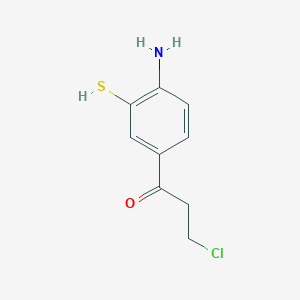
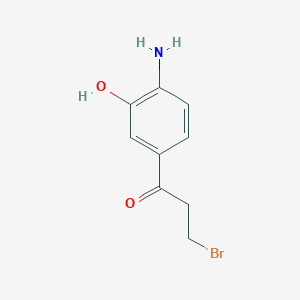
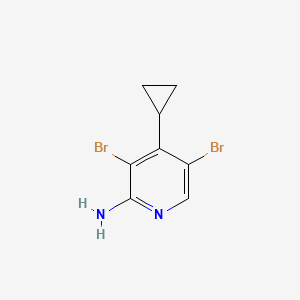
![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)
